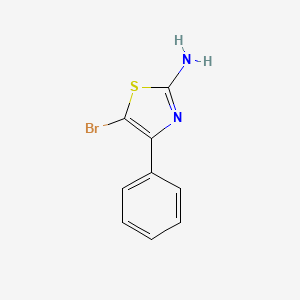

5-Bromo-4-fenil-1,3-tiazol-2-amina

Descripción general

Descripción

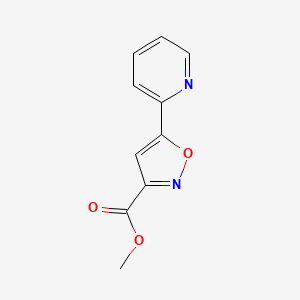

5-Bromo-4-phenyl-1,3-thiazol-2-amine is a chemical compound with the molecular formula C9H7BrN2S . It is a powder in physical form .

Synthesis Analysis

The synthesis of 5-Bromo-4-phenyl-1,3-thiazol-2-amine and its derivatives has been reported in several studies . The compounds were synthesized using the Hantzsch and Weber methodology . The molecular structures of the synthesized compounds were confirmed by physicochemical and spectral characteristics .Molecular Structure Analysis

The molecular structure of 5-Bromo-4-phenyl-1,3-thiazol-2-amine was confirmed by physicochemical and spectral characteristics . The molecular docking study demonstrated that the compounds displayed good docking scores within the binding pocket of the selected PDB ID .Chemical Reactions Analysis

The chemical reactions of 5-Bromo-4-phenyl-1,3-thiazol-2-amine have been studied in the context of its derivatives . The compounds exhibited promising antimicrobial activity .Physical And Chemical Properties Analysis

5-Bromo-4-phenyl-1,3-thiazol-2-amine has a molecular weight of 255.14 . It has a melting point range of 103-108°C . The compound is a powder in physical form .Aplicaciones Científicas De Investigación

Aplicaciones Antimicrobianas

5-Bromo-4-fenil-1,3-tiazol-2-amina: se ha estudiado por su posible uso como agente antimicrobiano. El anillo de tiazol, una estructura central en este compuesto, es conocido por su presencia en muchas moléculas biológicamente activas con propiedades antimicrobianas . Este compuesto podría usarse para desarrollar nuevos fármacos antimicrobianos que se dirijan a cepas resistentes de bacterias, ofreciendo una nueva vía en la lucha contra las infecciones resistentes a los medicamentos.

Investigación Anticancerígena

La investigación ha indicado que los derivados de tiazol exhiben prometedoras actividades anticancerígenas. Específicamente, los derivados de This compound se han probado contra líneas celulares de adenocarcinoma de mama humano positivas para el receptor de estrógeno, mostrando potencial como agente quimioterapéutico . La investigación adicional podría explorar su eficacia y seguridad en el tratamiento del cáncer.

Investigación Antiinflamatoria y Analgésica

El núcleo de tiazol del compuesto está asociado con actividades antiinflamatorias y analgésicas . Podría sintetizarse en fármacos que ayudan a reducir la inflamación y el dolor, proporcionando alivio para afecciones como la artritis o los síndromes de dolor crónico.

Safety and Hazards

The safety information for 5-Bromo-4-phenyl-1,3-thiazol-2-amine indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with various biological targets, leading to changes in cellular processes . For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives are known to impact a variety of biochemical pathways depending on their specific targets .

Pharmacokinetics

The compound’s lipophilicity, water solubility, and other physicochemical properties can influence its bioavailability .

Result of Action

Thiazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Factors such as temperature, ph, and the presence of other substances can potentially affect the action of this compound .

Propiedades

IUPAC Name |

5-bromo-4-phenyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2S/c10-8-7(12-9(11)13-8)6-4-2-1-3-5-6/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONHYSHQEAKQAFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70483063 | |

| Record name | 5-Bromo-4-phenyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70483063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61954-82-3 | |

| Record name | 5-Bromo-4-phenyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70483063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-4-phenyl-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.